1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid
Overview
Description
“1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid” is a chemical compound with the CAS Number: 1554303-12-6 . It has a molecular weight of 201.2 . The IUPAC name for this compound is 3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carboxylic acid 1,1-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO4S/c9-7(10)6-4-1-2-13(11,12)5(4)3-8-6/h3,8H,1-2H2,(H,9,10) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Synthesis and Chemical Properties :
- Gross and Wentrup (1982) investigated the formation of 1-azafulven-6-one and its derivatives, including thieno-analogues, through thermal elimination processes from related carboxylic acids or esters. These compounds dimerize under specific conditions to form diketopiperazine derivatives (Gross & Wentrup, 1982).
- Decroix and Morel (1991) synthesized 1-(2- or 3-thienylmethyl)methyl)pyrrole and its derivatives through intramolecular cyclization of certain carboxylic acids (Decroix & Morel, 1991).
Applications in Heterocyclic Chemistry :
- Zinchenko et al. (2009) explored the reaction of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo and thieno isoquinolines, highlighting the compound's utility in the creation of complex heterocyclic structures (Zinchenko et al., 2009).
- Vega and Gil (1991) conducted research on the reduction of 1-[3-(thienyl-2-carbonitrile)]pyrrole, leading to the synthesis of pyrrolothieno derivatives, which are key intermediates for preparing various compounds (Vega & Gil, 1991).
Synthetic Methods and Derivatives :
- Grozav et al. (2019) studied the synthesis of thieno[2,3-b]pyrrole carboxylic acids, demonstrating advanced methods for creating derivatives of thieno-pyrrole compounds (Grozav et al., 2019).
- Yarmolchuk et al. (2011) presented a practical synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, exploring their conformational properties and potential for generating diverse compound libraries (Yarmolchuk et al., 2011).
Electrochemical Applications :
- Hu et al. (2019) explored the electrochemical properties of polymers based on carbazole-EDOT and dithienylpyrrole derivatives, demonstrating their potential in electrochromic devices (Hu et al., 2019).
Photophysical Properties :
- Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives, studying their photophysical properties for potential application in optoelectronic materials and biological systems (Zhang et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)6-4-1-2-13(11,12)5(4)3-8-6/h3,8H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBXJUHEGOXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CNC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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